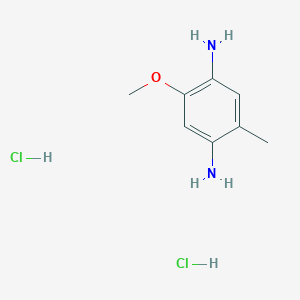

4-Methoxytoluene-2,5-diamine dihydrochloride

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxytoluene-2,5-diamine dihydrochloride typically involves the reaction of 4-methoxytoluene with nitrous acid to form the corresponding diazonium salt, which is then reduced to the diamine . The reaction conditions often include controlled temperatures and the use of reducing agents such as sodium sulfite.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-Methoxytoluene-2,5-diamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can undergo electrophilic substitution reactions, particularly in the aromatic ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinone derivatives from oxidation, primary amines from reduction, and various substituted aromatic compounds from electrophilic substitution .

Scientific Research Applications

Applications in Dyes

One of the primary applications of 4-Methoxytoluene-2,5-diamine dihydrochloride is in the production of hair dyes and textile dyes. Its ability to form stable colored complexes makes it suitable for use in oxidative hair coloring formulations.

Case Study: Hair Dye Formulations

A study investigated the safety and efficacy of hair dye formulations containing toluene derivatives, including this compound. The findings indicated that:

- The compound exhibited good color stability and intensity.

- However, concerns regarding skin sensitization were noted, necessitating careful formulation practices to minimize adverse reactions .

Pharmaceutical Applications

This compound has potential applications in pharmaceuticals due to its structural similarity to known bioactive compounds. It can serve as a precursor for synthesizing various therapeutic agents.

Case Study: Antimicrobial Activity

Research has highlighted the antimicrobial properties of related compounds derived from toluene-2,5-diamine. In particular:

- Compounds with similar structures have shown activity against Staphylococcus aureus, suggesting that this compound may also possess similar properties .

- Further studies are required to evaluate its effectiveness as a potential antimicrobial agent.

Safety and Toxicological Considerations

While this compound has promising applications, safety assessments are crucial. Toxicological studies have indicated that:

- The compound is a strong skin sensitizer and may pose risks when used in cosmetic products .

- Regulatory bodies have recommended limits on its concentration in consumer products based on risk assessments conducted on related compounds .

Data Tables

The following table summarizes key data regarding the applications and safety profiles of this compound:

| Application Area | Description | Safety Concerns |

|---|---|---|

| Hair Dyes | Used for oxidative hair coloring | Skin sensitization potential |

| Pharmaceuticals | Precursor for synthesizing therapeutic agents | Limited data on human toxicity |

| Antimicrobial Agents | Potential activity against resistant bacterial strains | Requires further investigation |

Mechanism of Action

The mechanism of action of 4-Methoxytoluene-2,5-diamine dihydrochloride involves its interaction with various molecular targets, including enzymes and receptors. It can act as an inhibitor or activator of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 1,4-Benzenediamine, 2-methoxy-5-methyl- dihydrochloride

- CAS No.: 56496-88-9

- Molecular Formula : C₈H₁₂N₂O·2HCl

- Function : Primarily used as an oxidative hair dye precursor due to its ability to form stable colorants upon reaction with couplers and hydrogen peroxide .

Key Properties :

- The methoxy (-OCH₃) and methyl (-CH₃) substituents on the benzene ring enhance its solubility in aqueous formulations compared to non-functionalized aromatic diamines.

- As a dihydrochloride salt, it offers improved stability and reduced volatility compared to freebase forms .

Comparison with Structurally Similar Compounds

Key Observations :

- Salt Forms : Dihydrochloride salts (e.g., 4-Methoxytoluene-2,5-diamine dihydrochloride ) exhibit higher water solubility than sulfate salts (e.g., Toluene-2,5-diamine sulfate ), facilitating formulation in oxidative hair dyes .

Toxicological Profiles

The table below summarizes toxicity data for selected compounds:

Key Findings :

- Toluene-2,4-diamine is more hazardous, with suspected carcinogenicity and developmental toxicity, leading to stricter regulations .

- This compound lacks comprehensive toxicological studies, though its structural modifications suggest a safer profile compared to non-methoxy analogs .

Regulatory and Industrial Use

- This compound : Listed in EU cosmetic ingredient databases (ECHA) with usage limits in hair dye products .

- Toluene-2,5-diamine sulfate : Subject to EPA provisional guidelines due to incomplete toxicity data .

- Toluene-2,4-diamine : Restricted under OECD and EU regulations for consumer products due to high toxicity .

Biological Activity

4-Methoxytoluene-2,5-diamine dihydrochloride, also known as 4-methoxy-2,5-diaminotoluene, is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity through various studies, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H12Cl2N2O

- Molecular Weight : 211.09 g/mol

- CAS Number : 59548-39-9

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : It has been studied as a potential inhibitor of Plasmodium falciparum dihydrofolate reductase (PfDHFR), which is crucial for the survival of the malaria parasite. The compound demonstrated promising inhibitory activity with Ki values ranging from 1.3 to 243 nM against various strains of the enzyme .

- Antiproliferative Effects : In vitro studies have shown that this compound exhibits antiproliferative effects on cancer cell lines such as HeLa and A549, with IC50 values indicating moderate efficacy .

- Antibacterial Activity : Preliminary investigations have suggested that it may possess antibacterial properties against pathogens like E. coli and Staphylococcus aureus, contributing to its potential application in treating infections .

Case Study 1: Anticancer Activity

A study evaluated the antiproliferative effects of various derivatives of methoxy-substituted diamines on human cancer cell lines. The results indicated that derivatives similar to 4-methoxytoluene-2,5-diamine showed significant inhibition of cell growth in HeLa cells with an IC50 value around 226 μg/mL . This suggests potential for further development as an anticancer agent.

Case Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial activity of methanolic extracts containing 4-methoxytoluene-2,5-diamine. The extracts exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) reported at 62.5 µg/mL for E. coli and 78.12 µg/mL for E. faecalis. These findings highlight the compound's potential as a natural antimicrobial agent.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of this compound is crucial for assessing its safety and efficacy. In animal studies, the compound was metabolized predominantly in the liver, with significant excretion observed in urine as glucuronides and sulfates . Toxicological assessments indicate that while it exhibits some level of toxicity in high doses, it is generally considered safe at lower concentrations used in therapeutic contexts .

Properties

IUPAC Name |

2-methoxy-5-methylbenzene-1,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.2ClH/c1-5-3-7(10)8(11-2)4-6(5)9;;/h3-4H,9-10H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUAYDDABCDBRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)OC)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205035 | |

| Record name | 4-Methoxytoluene-2,5-diamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56496-88-9 | |

| Record name | 4-Methoxytoluene-2,5-diamine dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056496889 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methoxytoluene-2,5-diamine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205035 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHOXYTOLUENE-2,5-DIAMINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9JJM46RYT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.